molecular formula C11H18N2O2 B2410630 N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide CAS No. 2224549-46-4

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide

Cat. No. B2410630
CAS RN: 2224549-46-4
M. Wt: 210.277
InChI Key: SBACMNIFMIIQIP-UHFFFAOYSA-N
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Description

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission and plasticity. TBOA has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. It has been shown to increase extracellular glutamate levels and modulate synaptic transmission, leading to potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). It binds to the transporter in a reversible manner and prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels and prolonged activation of glutamate receptors.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in various brain regions. It can enhance excitatory synaptic transmission and induce long-term potentiation (LTP) in the hippocampus, a brain region important for learning and memory. However, prolonged exposure to this compound can also lead to excitotoxicity and neuronal damage.

Advantages and Limitations for Lab Experiments

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide has several advantages for lab experiments, including its potency and specificity for glutamate transporters. It can be used to study the role of glutamate transporters in various physiological and pathological conditions. However, this compound also has limitations, including its potential for excitotoxicity and neuronal damage with prolonged exposure. Careful dosing and monitoring are necessary to minimize these effects.

Future Directions

There are several future directions for N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide research. One potential application is in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound could be used to enhance glutamate transmission and improve cognitive function in these conditions. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective dosing regimens.

Synthesis Methods

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide can be synthesized using a multi-step process. The first step involves the synthesis of tert-butyl 3-aminocrotonate, which is then reacted with ethyl acrylate to form N-(tert-butyl)-3-(2-oxopropyl)pyrrolidine-2-carboxamide. This intermediate is then reacted with 2-chloroacrylonitrile to form this compound.

properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-9(14)12-8-6-10(15)13(7-8)11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBACMNIFMIIQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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